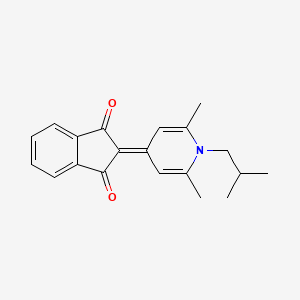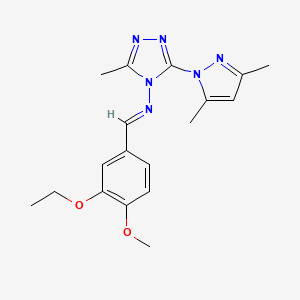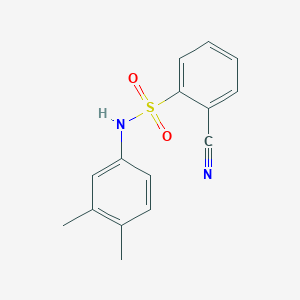
2-(1-isobutyl-2,6-dimethyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest is a complex organic molecule that involves specific functional groups and structural features that contribute to its unique physical and chemical properties. While direct studies on this specific compound are scarce, insights can be drawn from research on similar compounds to understand its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of similar compounds typically involves reactions between specific diketone precursors and aldehydes in the presence of catalysts like pyridine. For instance, compounds with structures akin to the target molecule have been synthesized through reactions involving indane-1,3-dione and pyrazole derivatives, yielding products confirmed by various spectral analyses (Asiri & Khan, 2011).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as X-ray diffraction (XRD), NMR spectroscopy, and DFT calculations. These methods help in determining the favored tautomeric isomers and provide insights into the geometrical and electronic structure of the molecules (Prasad et al., 2018).
Chemical Reactions and Properties
Compounds similar to the target molecule exhibit a range of chemical behaviors, including tautomerism, strong hydrogen bonding, and the ability to form complexes with transition metals. These characteristics are influenced by the specific functional groups present in the molecule and their interactions (Sigalov et al., 2011).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and boiling point, are crucial for understanding their behavior in different environments. While specific data on the compound may not be available, studies on similar compounds provide valuable insights. For example, the solubility and solvent effects of related compounds have been extensively studied, highlighting their interaction with various solvents (Li et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other chemicals, define the practical applications and handling of the compound. Research on analogues has shown a range of reactions, including sigmatropic rearrangements and the formation of complex structures, which can shed light on the reactivity patterns of the target molecule (Majumdar & Bhattacharyya, 2001).
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Researchers have explored the synthesis of polyfunctional fused heterocyclic compounds via indene‐1,3‐diones. The study demonstrated the chemical reactions leading to various novel compounds, highlighting the versatility of indene-1,3-diones in synthesizing heterocyclic compounds with potential applications in material science and pharmaceuticals (Hassaneen et al., 2003).
Stimulus-Responsive Fluorescent Properties
Another study focused on D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission properties. These derivatives, including 2-methylene-1H-indene-1,3(2H)-dione, exhibited stimulus-responsive fluorescent properties, highlighting their potential for piezochromism, acidochromism, solvent-induced emission changes, and cell imaging applications (Lei et al., 2016).
Multilayered Pyridinophanes Synthesis
Research on the synthesis of multilayered 3.3pyridinophanes utilized a method involving indene-1,3-dione derivatives. This study contributes to the development of complex organic structures, potentially useful in creating new materials or in catalysis (Shibahara et al., 2008).
Nickel(II) and Copper(II) Complexes
The study on nickel(II) and copper(II) complexes with tetradentate Schiff base ligands involved the condensation of diamines with indene-1,3-dione derivatives. This research has implications for the development of metal-organic frameworks and coordination chemistry (Bhowmik et al., 2011).
Propiedades
IUPAC Name |
2-[2,6-dimethyl-1-(2-methylpropyl)pyridin-4-ylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-12(2)11-21-13(3)9-15(10-14(21)4)18-19(22)16-7-5-6-8-17(16)20(18)23/h5-10,12H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINIXWVGHGMLHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C(N1CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-isobutyl-2,6-dimethyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (5-oxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B5559809.png)
![ethyl 1-allyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5559819.png)
![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B5559824.png)
![2-(3-phenylpropyl)-8-quinoxalin-2-yl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559828.png)
![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559836.png)

![{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B5559861.png)
![5-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5559864.png)
![2-{2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5559871.png)
![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559887.png)
![4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-(3-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5559888.png)
